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Compound of Interest

Compound Name: MLS001006105

Cat. No.: B2904677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical scaffold of MLS001006105, a

compound identified as 1-(4-chlorophenyl)-N,N-dimethyl-alpha-(4-phenyl-1-

piperazinyl)cyclopentanemethanamine, to assess its novelty in the context of known chemical

entities. By comparing its structural features to existing compounds and well-established

pharmacophores, this document offers a framework for understanding its potential for unique

biological activity and intellectual property.

Defining the Core Scaffold of MLS001006105
The chemical structure of MLS001006105 (PubChem CID: 243327) is characterized by a

central cyclopentanemethanamine core. This core is substituted at the 1-position of the

cyclopentyl ring with a 4-chlorophenyl group and on the methylamine's alpha-carbon with a 4-

phenylpiperazin-1-yl moiety. The amine is further substituted with two methyl groups.

For the purpose of novelty assessment, the core scaffold of MLS001006105 can be defined as

1-(Aryl)-cyclopentanemethanamine linked to a 4-(Aryl)-piperazine. This specific arrangement of

a substituted cyclopentane ring, a methylamine linker, and a disubstituted piperazine forms the

basis of our comparative analysis.
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While individual components of the MLS001006105 scaffold are prevalent in medicinal

chemistry, their specific combination appears to be less common. The piperazine ring, in

particular, is recognized as a "privileged scaffold" due to its presence in a wide range of

biologically active compounds and approved drugs.[1][2]

The following table summarizes a comparison of the MLS001006105 scaffold with

representative examples from the scientific literature and chemical databases.
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Based on this comparison, the novelty of the MLS001006105 scaffold lies in the unique

combination of a 1-aryl-cyclopentanemethanamine core directly linked to a 4-aryl-piperazine.

While cyclopentyl and arylpiperazine moieties are individually known to be pharmacologically

relevant, their specific linkage as found in MLS001006105 is not prominently represented in the

surveyed literature.

Experimental Protocols for Scaffold Analysis
The assessment of a chemical scaffold's novelty relies on systematic searches of chemical

databases and the scientific literature. The following protocols outline the general

methodologies used in this analysis.

Chemical Database Searching
Objective: To identify compounds with structural similarity to MLS001006105.

Databases: PubChem, ChEMBL, SciFinder, Reaxys.
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Search Types:

Substructure Search: The core scaffold of MLS001006105 (1-aryl-

cyclopentanemethanamine linked to a piperazine) is used as a query to find all

compounds containing this fragment.

Similarity Search: The full structure of MLS001006105 is used to find compounds with a

high degree of structural similarity (e.g., Tanimoto coefficient > 0.85).

Keyword Search: Searches using the IUPAC name, SMILES string, and related chemical

class names (e.g., "cyclopentanemethanamine piperazine derivatives") are performed.

Scientific Literature Review
Objective: To determine if the scaffold of MLS001006105 or closely related structures have

been previously synthesized or studied for biological activity.

Databases: Scopus, Web of Science, Google Scholar, PubMed.

Search Strategy:

Use keywords related to the core scaffold and its components (e.g.,

"cyclopentylpiperazine," "aryl cyclopentanemethanamine").

Review publications citing known compounds with similar scaffolds identified in the

database searches.

Examine review articles on privileged scaffolds in medicinal chemistry to assess the

prevalence of the MLS001006105 core.[1][2]

Visualizing Structural Relationships
The following diagrams illustrate the logical flow of the scaffold novelty assessment and the

structural relationship of MLS001006105 to its constituent parts and related chemical classes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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